SCD1 Inhibitor Patent Specificity: 2-Benzylamino vs. 2-Phenylamino Substitution
The patent literature specifically exemplifies 2-(benzylamino)pyrimidine-5-carbonitrile as an intermediate for SCD1 inhibitors, while the closely related 2-(phenylamino)pyrimidine-5-carbonitrile analogs are instead directed toward CDK9 inhibition [1]. This indicates that the benzylamino substituent imparts target preference for SCD1 over CDK9, a differentiation critical for metabolic disease programs.
| Evidence Dimension | Target engagement preference (SCD1 vs. CDK9) |
|---|---|
| Target Compound Data | 2-(Benzylamino)pyrimidine-5-carbonitrile: exemplified in SCD1 inhibitor patents (WO2002094832) [1] |
| Comparator Or Baseline | 2-(Phenylamino)pyrimidine-5-carbonitrile: optimized as CDK9 inhibitor scaffold (J. Med. Chem. 2013, 56, 660–670) [2] |
| Quantified Difference | Target class divergence: SCD1 (lipid metabolism) vs. CDK9 (cell cycle); quantitative IC50 cross-reactivity data not publicly disclosed. |
| Conditions | Patent exemplification and medicinal chemistry literature |
Why This Matters
For procurement decisions in metabolic disease vs. oncology programs, selecting the correct 2-substituted pyrimidine-5-carbonitrile is essential to maintain target-pathway alignment.
- [1] Australian Patent Application AU-A-2002338927 (PCT/EP02/05266), New benzylaminopyrimidines. View Source
- [2] Hole, A.J., et al. Comparative structural and functional studies of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 inhibitors. J. Med. Chem., 2013, 56, 660-670. View Source
